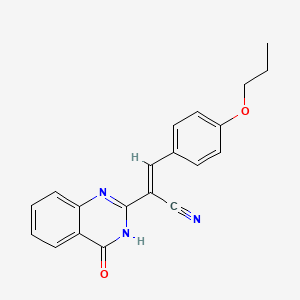![molecular formula C20H26N2O2 B5969492 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B5969492.png)
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties in animal models. Additionally, it has been investigated for its potential as a novel antidepressant and anxiolytic agent.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as serotonin, dopamine, and norepinephrine. It may also interact with ion channels and receptors involved in pain perception and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide can produce significant biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation, increase locomotor activity, and improve cognitive function. It may also have neuroprotective effects and promote neuronal regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is its high potency and selectivity for its target receptors. It also has a relatively low toxicity profile, making it a safer alternative to other analgesic and anti-inflammatory drugs. However, its limited solubility and stability may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a novel treatment for chronic pain and inflammation. It may also be investigated for its potential as a neuroprotective and neuroregenerative agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies may explore its potential as a novel antidepressant and anxiolytic agent.
Synthesemethoden
The synthesis of 3-(2-furyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves the reaction of 2-phenylethylamine with 3-(2-furyl)acrylic acid, followed by the reduction of the resulting imine with sodium borohydride. This method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-20(11-10-19-9-5-15-24-19)21-18-8-4-13-22(16-18)14-12-17-6-2-1-3-7-17/h1-3,5-7,9,15,18H,4,8,10-14,16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQFRGJHTUXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[({6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl}carbonyl)amino]-3-methylpentanoate](/img/structure/B5969411.png)
![2-cyclopentyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-2-phenylacetamide](/img/structure/B5969415.png)
![N-{5-[(anilinocarbonyl)amino]-2-methylphenyl}propanamide](/img/structure/B5969419.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B5969423.png)

![2-[1-(2-methylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B5969452.png)
![1-{[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B5969461.png)
![trans-4-[(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)amino]cyclohexanol](/img/structure/B5969468.png)
![2-[4-(9H-fluoren-2-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5969490.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5969497.png)
![N-(2-methoxyphenyl)-N'-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5969501.png)
![3-[5-(4-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B5969508.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5969524.png)
![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5969531.png)